N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride

Description

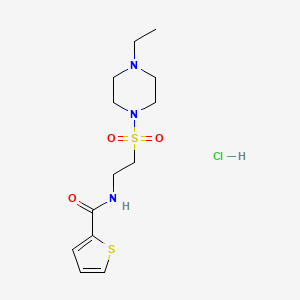

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule with the molecular formula C₁₈H₂₄ClN₃O₅S and a molecular weight of 429.916 g/mol . Its structure features:

- A sulfonamide ethyl linker, enhancing solubility and hydrogen-bonding capacity.

- A 4-ethylpiperazine substituent, a common pharmacophore in central nervous system (CNS) agents due to its basicity and membrane permeability.

- A hydrochloride salt formulation, improving crystallinity and bioavailability.

Properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S2.ClH/c1-2-15-6-8-16(9-7-15)21(18,19)11-5-14-13(17)12-4-3-10-20-12;/h3-4,10H,2,5-9,11H2,1H3,(H,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNHCYZWQRSBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 402.58 g/mol |

| Molecular Formula | C17H30N4O3S2 |

| Smiles | CCN1CCN(CCNC(C(C(C)C)NS(c2cccs2)(=O)=O)=O)CC1 |

| LogP | 0.9538 |

| Polar Surface Area | 74.626 Ų |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A notable research article evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against several pathogens, revealing that certain derivatives exhibited significant activity.

Key Findings:

- MIC Values : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Inhibition : These compounds also demonstrated effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections caused by these pathogens .

Anticancer Activity

The anticancer properties of thiophene derivatives have been extensively studied. The compound's structure suggests potential activity against various cancer cell lines.

Research Insights:

- Cell Line Testing : Compounds derived from similar scaffolds were tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

- IC50 Values : Some derivatives showed IC50 values as low as 0.01 µM in MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis and inhibit key pathways involved in cancer progression, such as Aurora-A kinase inhibition .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene-based compounds reported that one derivative significantly inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, with an IC50 value of 0.15 µg/mL. This finding supports the hypothesis that modifications in the thiophene structure can enhance antimicrobial properties.

Case Study 2: Anticancer Potential

In a comparative analysis involving various thiophene derivatives, one compound demonstrated selective toxicity towards cancer cells over normal cells, with an IC50 value of 0.05 µM against the MCF-7 cell line while showing minimal cytotoxicity to normal fibroblasts . This selectivity is crucial for developing safer anticancer therapies.

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

Molecular Formula : C₁₁H₈N₂O₃S

Key Features :

- Shares the thiophene-2-carboxamide core but replaces the ethylpiperazine-sulfonamide group with a 2-nitrophenyl substituent .

- Structural Parameters :

- Biological Relevance: Thiophene carboxanilides exhibit genotoxicity in mammalian cells, while nitro groups enhance antibacterial/antifungal activity .

N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide Hydrochloride

Molecular Formula : C₁₈H₂₄ClN₃O₅S (same as the target compound)

Key Differences :

Atropisomeric Acetamide Derivatives (Example: Compound 197)

Molecular Features :

- Contains a 4-ethylpiperazine group linked via acetamide instead of sulfonamide .

- Complex substituents: chloroindazole , difluorophenyl , and hydroxy-methylbutynyl groups.

- Functional Impact :

- Acetamide linker reduces hydrogen-bonding capacity vs. sulfonamide.

- Fluorinated and aromatic substituents increase lipophilicity and metabolic stability.

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.